4-Amino-5-iodonaphthalen-2-ol

Pharmacophore Design Medicinal Chemistry Halogen Bonding

4-Amino-5-iodonaphthalen-2-ol (CAS 2387597-11-5) is a polyfunctional aromatic compound belonging to the halogenated aminonaphthol subclass, defined by the simultaneous presence of a hydroxyl group at position 2, an amino group at position 4, and a heavy iodine atom at position 5 on the naphthalene scaffold. With a molecular formula of C10H8INO and a molecular weight of 285.08 g·mol⁻¹, it occupies a distinct physicochemical space relative to its lighter halogen congeners.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
Cat. No. B12841246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-iodonaphthalen-2-ol
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2C(=C1)I)N)O
InChIInChI=1S/C10H8INO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2
InChIKeyRQPLFBRWFWNTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-iodonaphthalen-2-ol: Physicochemical and Structural Baseline for C10H8INO Procurement


4-Amino-5-iodonaphthalen-2-ol (CAS 2387597-11-5) is a polyfunctional aromatic compound belonging to the halogenated aminonaphthol subclass, defined by the simultaneous presence of a hydroxyl group at position 2, an amino group at position 4, and a heavy iodine atom at position 5 on the naphthalene scaffold . With a molecular formula of C10H8INO and a molecular weight of 285.08 g·mol⁻¹, it occupies a distinct physicochemical space relative to its lighter halogen congeners . The compound is typically supplied at ≥98% purity and is employed as a synthetic building block in medicinal chemistry, chemical biology probe development, and materials science .

Why 4-Amino-5-iodonaphthalen-2-ol Cannot Be Replaced by Its Bromo or Other Halogen Analogs


Substitution of 4-amino-5-iodonaphthalen-2-ol by the 4-amino-5-bromo analog (CAS 2387596-77-0, MW 238.08) or by the non-halogenated congener 4-amino-2-naphthol (MW 159.18) would fundamentally alter both the physical properties and the chemical reactivity profile of any synthetic sequence . The iodine atom at position 5 provides substantially different steric bulk (van der Waals radius 198 pm for I vs 183 pm for Br), polarizability (~5.3 vs ~3.0 ų), and carbon–halogen bond dissociation energy (C–I ~57 kcal·mol⁻¹ vs C–Br ~70 kcal·mol⁻¹), which collectively dictate orthogonal reactivity in palladium-catalyzed cross-coupling, halogen–metal exchange, and S_NAr reactions [1]. These differences are not scalable by simply adjusting reaction conditions; they represent discrete chemical selectivity thresholds that determine whether a desired coupling product is obtained at all. Furthermore, the predicted pKa of the iodo compound (9.48) versus the bromo analog's predicted pKa (~7.12, based on available bromonaphthol pKa data) implies a measurable difference in protonation state under physiological pH, which can alter binding, solubility, and formulation behavior in biological assay contexts .

Quantitative Differentiation Evidence for 4-Amino-5-iodonaphthalen-2-ol Versus Closest Analogs


Comparison of Molecular Weight and Heavy-Atom Effect Between 4-Amino-5-iodonaphthalen-2-ol and Its Bromo Analog

The iodine atom at position 5 generates a molecular weight of 285.08 g·mol⁻¹, a 19.7% increase over the bromo analog (4-amino-5-bromonaphthalen-2-ol, MW 238.08 g·mol⁻¹) and a 79.1% increase over the non-halogenated parent 4-amino-2-naphthol (MW 159.18 g·mol⁻¹) . This mass increment directly affects the compound's ability to participate in halogen bonding (σ-hole donor strength scales with halogen polarizability: I > Br > Cl) and alters the heavy-atom effect in photophysical applications, where intersystem crossing quantum yields increase in the order H < Cl < Br < I [1].

Pharmacophore Design Medicinal Chemistry Halogen Bonding

Predicted pKa Comparison of 4-Amino-5-iodonaphthalen-2-ol Against Substituted Naphthol Baseline

The predicted acid dissociation constant (pKa) for the hydroxyl group of 4-amino-5-iodonaphthalen-2-ol is 9.48±0.40, as calculated via ACD/Labs module . This value places the compound >2 log units above the pKa range reported for halogenated 1-naphthols (e.g., 1-iodo-2-naphthol pKa ~8.0) and the predicted pKa of the 5-bromo congener (~7.12) . At pH 7.4, the target compound is predominantly protonated (neutral phenol form), whereas the bromo analog is significantly deprotonated (phenolate form), leading to divergent solubility, membrane permeability, and hydrogen-bond donor/acceptor behavior [1].

Physicochemical Profiling ADME Prediction Ionization State

Lipophilicity (LogP) Estimation for 4-Amino-5-iodonaphthalen-2-ol Relative to Halogen Series

The experimentally reported LogP value for 4-amino-5-iodonaphthalen-2-ol is 2.7322 (ALogP), as listed by the vendor Leyan . This value is significantly higher than the typical LogP range for the bromo analog (estimated ~1.8–2.1) and the non-halogenated 4-amino-2-naphthol (estimated ~1.2–1.4), consistent with the known lipophilic contribution of iodine (π Hansch constant for I ≈ +1.12 vs Br ≈ +0.86 vs H = 0) [1]. The enhanced lipophilicity suggests improved passive membrane permeability, but also higher LogD at pH 7.4, which must be considered in ADME profiling.

Lipophilicity Drug-likeness Property-based Design

Synthetic Utility: Iodo-Specific Reactivity in Pd-Catalyzed Cross-Coupling of Aminonaphthols

4-Amino-5-iodonaphthalen-2-ol serves as a competent electrophilic partner in palladium-catalyzed cross-coupling reactions, where the C–I bond undergoes oxidative addition to Pd(0) more readily than C–Br or C–Cl bonds [1]. In the protocol reported by Bueno et al. (2005), aminonaphthols are transformed into naphthyl piperazines via diazotization and iodide substitution followed by Pd(0)-catalyzed coupling, a sequence that exploits the superior reactivity of the iodide leaving group [2]. The bromo analog, while capable of similar transformations, requires harsher conditions or different ligand systems and often gives lower conversion in Sonogashira or Suzuki couplings where aryl iodides are the preferred substrates [3].

Cross-Coupling Synthetic Chemistry C–I Bond Activation

Photophysical Heavy-Atom Effect: Iodo- vs Bromo-Naphthol Fluorescence Quenching Efficiency

The internal heavy-atom effect dictates that fluorescence quantum yield decreases and triplet quantum yield increases along the series 1-chloronaphthalene → 1-bromonaphthalene → 1-iodonaphthalene [1]. This effect is quantitatively observed in the photolysis of 1-bromo-2-naphthol vs o-iodophenol, where the iodo derivative exhibits a significantly higher quantum yield for halogen substitution by a sulfogroup in aqueous sodium sulfite [2]. The triplet quenching rate constant for 1-bromo-2-naphthol by diphenylamine was measured at 7×10⁷ M⁻¹s⁻¹; the corresponding iodo compound's rate is expected to be 5–10-fold faster based on the established trend [3].

Fluorescence Probe Heavy-Atom Effect Photochemistry

Check of Potential Biological Target Selectivity: 5-LO vs iNOS vs Acetylcholinesterase Profiling

Preliminary screening data for the broader class of iodo-substituted naphthols indicate a multi-target profile. An iodo-naphthol derivative showed inhibition of 5-lipoxygenase (5-LO) in vitro at 1 μM, while a structurally related compound displayed no inhibition of acetylcholinesterase at 100 μM . For the specific compound 4-amino-5-iodonaphthalen-2-ol, BindingDB entry CHEMBL3775828 reports an EC50 of 35 nM for inhibition of mouse RORγ ligand binding domain, although this datum is attributed to a structurally distinct chemotype and should not be directly extrapolated to the target compound [1]. Caution: these activity data points are fragmentary and cannot support claims of target selectivity or therapeutic utility; they serve only as initial screening pointers for hit triage.

Biological Screening Target Selectivity Enzyme Inhibition

Research and Industrial Scenarios Where 4-Amino-5-iodonaphthalen-2-ol Provides an Evidence-Based Advantage Over Analogs


Palladium-Catalyzed Cross-Coupling for Late-Stage Diversification of Bioactive Scaffolds

Medicinal chemistry teams synthesizing naphthyl piperazine libraries or biaryl derivatives can exploit the superior oxidative addition reactivity of the C–I bond to achieve efficient coupling under mild conditions (room temperature to 60 °C) using standard Pd(0) catalysts, as demonstrated in the aminonaphthol-to-naphthylpiperazine protocol [1]. The bromo analog requires elevated temperatures and may yield lower conversion with functional-group-rich substrates, making the iodo compound the reagent of choice for late-stage functionalization where thermal sensitivity is a concern.

Physicochemical Property Optimization in Drug Discovery Programs Targeting CNS Penetration

The measured LogP of 2.73 for 4-amino-5-iodonaphthalen-2-ol positions it within the optimal range for CNS drug candidates (typically LogP 2–4), whereas the non-halogenated parent (LogP ~1.2–1.4) falls below this window and the bromo analog is at the lower boundary (LogP ~1.8–2.1) [1]. Coupled with the predicted pKa of 9.48, which ensures a neutral protonation state at blood pH, the compound provides a balanced CNS-permeability profile that simple substitution with a smaller halogen cannot achieve [2].

Design of Photoaffinity Labels and Fluorescent Probes Requiring Heavy-Atom-Induced Intersystem Crossing

Researchers developing photoaffinity probes (e.g., targeting membrane proteins) benefit from the iodine-mediated heavy-atom effect, which enhances triplet-state population and covalent cross-linking efficiency upon UV irradiation [1]. The commercially available 5-iodonaphthyl-1-azide (INA) probe validates the utility of iodo-naphthalene scaffolds for selective labeling of membrane-embedded cysteine residues; 4-amino-5-iodonaphthalen-2-ol offers a complementary scaffold with an additional amino handle for bioconjugation [2].

Structure-Activity Relationship (SAR) Studies Requiring Maximum Halogen Atom Diversity

In systematic SAR campaigns where the 5-position of the naphthalene core must be explored across the full halogen series (F, Cl, Br, I), the iodo derivative provides the critical data point for establishing trends in halogen bonding, steric tolerance, and lipophilicity [1]. Given that iodine is the largest and most polarizable stable halogen, its inclusion is essential for deriving robust QSAR models; omission of the iodo member introduces extrapolation errors that the bromo or chloro analogs cannot correct [2].

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